2-(4-Bromo-2-methylphenoxy)-N-methylethanamine
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable phenol derivative with a brominating agent to introduce the bromine atom. The ether linkage could be formed through a nucleophilic substitution reaction involving an alkyl halide and a phenoxide ion. The amine group could be introduced through a nucleophilic substitution reaction involving an alkyl halide and ammonia or an amine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, which imparts aromaticity and stability to the molecule. The bromine atom is a heavy atom that could influence the physical and chemical properties of the molecule due to its size and polarizability .Chemical Reactions Analysis
The presence of the bromine atom makes this compound a potential candidate for various substitution reactions. The ether linkage could undergo cleavage under acidic conditions, and the amine group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the bromine atom could increase the compound’s density and boiling point compared to compounds without a halogen. The ether and amine groups could allow for hydrogen bonding, influencing the compound’s solubility .Scientific Research Applications
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- Application: This compound is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification .
- Method: The exact method of application or experimental procedures would depend on the specific synthesis or reaction being carried out. Generally, this involves reductive coupling with sodium or nickel, followed by side chain oxidation and esterification .
- Results: The outcomes of these reactions are crown-ester-bipyridines and viologens, which have various applications in organic synthesis, pharmaceuticals, agrochemicals, and dyes .
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- Application: This compound is used as a pharmaceutical intermediate .
- Method: The exact method of application or experimental procedures would depend on the specific synthesis or reaction being carried out. As an intermediate, it would be used in a step of the synthesis of a pharmaceutical compound .
- Results: The outcomes of these reactions would be pharmaceutical compounds, the properties and effects of which would depend on the specific compound being synthesized .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-8-7-9(11)3-4-10(8)13-6-5-12-2/h3-4,7,12H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUMBQFGQWPTQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651080 | |
Record name | 2-(4-Bromo-2-methylphenoxy)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-methylphenoxy)-N-methylethanamine | |
CAS RN |
915920-76-2 | |
Record name | 2-(4-Bromo-2-methylphenoxy)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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